![molecular formula C45H56F2N6O8S2 B609517 Neceprevir CAS No. 1229626-28-1](/img/no-structure.png)
Neceprevir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neceprevir, also known as Deldeprevir, is a direct-acting anti-HCV drug . It was developed by Achillion and is a small molecule drug . It is a potential treatment for Hepatitis C .
Molecular Structure Analysis
The molecular structure of Neceprevir can be analyzed using tools such as MolView and ChemSpider, which allow for the visualization and analysis of molecular structures . The exact molecular formula of Neceprevir is C45H56F2N6O8S2 .Scientific Research Applications
Antiviral Activity and Treatment Efficacy
Neceprevir, also known as Simeprevir, has been a subject of extensive research due to its antiviral properties, particularly against the Hepatitis C virus (HCV). It is an oral, once-daily NS3/4A protease inhibitor that has shown significant efficacy in treating chronic HCV genotype 1 infection.
Treatment of HCV in HIV Co-infection
Simeprevir, in combination with pegylated interferon and ribavirin, has demonstrated high efficacy in treating HCV in patients coinfected with HIV-1. It has been well-tolerated, with safety profiles similar to those observed in HCV-monoinfected patients (Dieterich et al., 2014).
Treatment of Relapsed HCV Patients
Simeprevir combined with peginterferon and ribavirin has led to high rates of sustained virologic response in patients with HCV genotype 1 who relapsed after previous therapy. This combination was generally well tolerated and significantly more effective than placebo (Forns et al., 2014).
Resistance and Viral Kinetics
The treatment failure with simeprevir is often associated with emerging high-level resistance mutations in the HCV NS3/4A protease, which tend to decrease over time post-treatment (Lenz et al., 2015).
Mechanism of Action and Drug Approval
Simeprevir works by inhibiting the HCV NS3/4A protease, an essential protein for the viral life cycle. Its approval was based on its antiviral activity and role in shortening treatment duration and improving cure rates with acceptable toxicity profiles.
- Global Approval and Clinical Trials: Simeprevir has received global approval for the treatment of chronic HCV. Its non-covalent binding to HCV protease and the subsequent antiviral activity were pivotal in its approval and the advancement of clinical trials across various regions (Vaidya & Perry, 2013).
Beyond Hepatitis C Treatment
Simeprevir's antiviral activity extends beyond HCV, showcasing potential efficacy against other viral infections, thereby broadening the spectrum of its clinical applications.
- Effect on Multiple Viruses: Surprisingly, Simeprevir has shown effectiveness in promoting the transcription of antiviral genes and inhibiting the infection of host cells by multiple viruses, including Zika virus, Enterovirus, and herpes simplex virus. These effects are independent of its action on HCV, hinting at a broader antiviral application (Li et al., 2019).
Mechanism of Action
properties
CAS RN |
1229626-28-1 |
---|---|
Product Name |
Neceprevir |
Molecular Formula |
C45H56F2N6O8S2 |
Molecular Weight |
911.0938 |
IUPAC Name |
(2R,6R,12Z,13aS,14aR,16aS)-N-(cyclopropylsulfonyl)-6-(2-(3,3-difluoropiperidin-1-yl)- 2-oxoethyl)-2-({7-methoxy-8-methyl-2-(4-(1-methylethyl)thiazol-2-yl)quinolin-4-yl}oxy)- 5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a- tetradecahydrocyclopropa(e)pyrrolo(1,2-a)(1,4)diazacyclopentadecine-14a(5H)- carboxamide |
InChI |
InChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1 |
InChI Key |
UDMJANYPQWEDFT-ZAWFUYGJSA-N |
SMILES |
O=C([C@]([C@]1([H])/C=C\CCCCC[C@@H]2CC(N3CC(F)(F)CCC3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(C5=NC(C(C)C)=CS5)=NC6=C(C)C(OC)=CC=C46)C7)([H])N7C2=O)=O)NS(=O)(C8CC8)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Deldeprevir; Neceprevir |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.